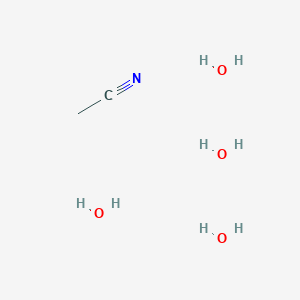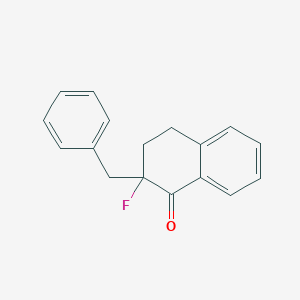![molecular formula C27H27ClNO4P B12565988 Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate CAS No. 143245-36-7](/img/structure/B12565988.png)
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is a complex organic compound that features a phosphonium core with three 4-methylphenyl groups and a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate typically involves the reaction of tris(4-methylphenyl)phosphine with pyridin-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting phosphonium salt is then treated with perchloric acid to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the use of perchloric acid, which is highly reactive and potentially hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to target mitochondria.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can disrupt mitochondrial function, leading to changes in cellular energy metabolism and potentially inducing cell death in targeted cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
Tris(pyridin-2-ylmethyl)phosphine: Contains three pyridin-2-ylmethyl groups, which can lead to different reactivity and binding properties.
Uniqueness
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is unique due to its combination of 4-methylphenyl and pyridin-2-ylmethyl groups. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic and inorganic chemistry.
Propriétés
Numéro CAS |
143245-36-7 |
|---|---|
Formule moléculaire |
C27H27ClNO4P |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-(pyridin-2-ylmethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H27NP.ClHO4/c1-21-7-13-25(14-8-21)29(20-24-6-4-5-19-28-24,26-15-9-22(2)10-16-26)27-17-11-23(3)12-18-27;2-1(3,4)5/h4-19H,20H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
OUSVVFWZQGZVHA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


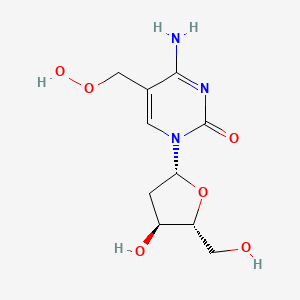

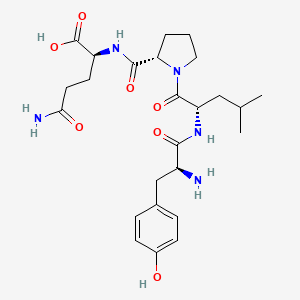

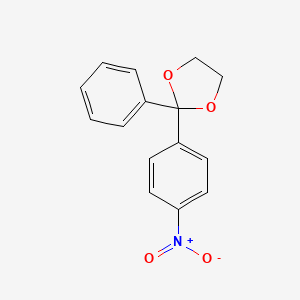
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
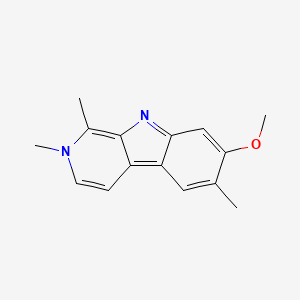
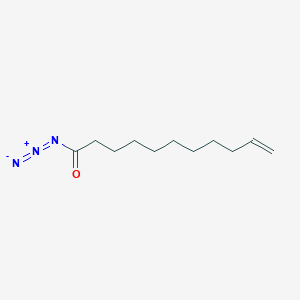
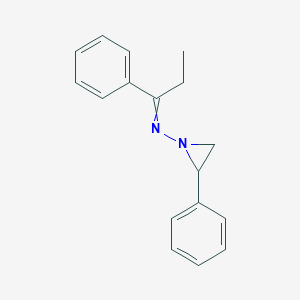

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
